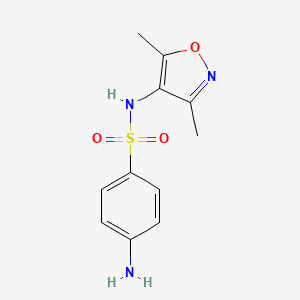![molecular formula C13H27N3O B14506544 N-[Bis(dimethylamino)methylidene]octanamide CAS No. 63493-49-2](/img/structure/B14506544.png)
N-[Bis(dimethylamino)methylidene]octanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Bis(dimethylamino)methylidene]octanamide is a chemical compound with the molecular formula C13H27N3O and a molecular weight of 241.373 g/mol It is known for its unique structure, which includes a bis(dimethylamino)methylidene group attached to an octanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[Bis(dimethylamino)methylidene]octanamide can be synthesized through the reaction of octanoyl chloride with tetramethylguanidine . The reaction typically involves the following steps:
Preparation of Octanoyl Chloride: Octanoic acid is treated with thionyl chloride to produce octanoyl chloride.
Reaction with Tetramethylguanidine: Octanoyl chloride is then reacted with tetramethylguanidine under controlled conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[Bis(dimethylamino)methylidene]octanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bis(dimethylamino)methylidene group.
Addition Reactions: It can undergo addition reactions with electrophiles, leading to the formation of new compounds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions, resulting in the formation of unsaturated derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and electrophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various substituted amides, unsaturated compounds, and heterocyclic derivatives .
Wissenschaftliche Forschungsanwendungen
N-[Bis(dimethylamino)methylidene]octanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[Bis(dimethylamino)methylidene]octanamide involves its interaction with molecular targets through its reactive functional groups. The bis(dimethylamino)methylidene group can participate in various chemical interactions, leading to the modulation of biological pathways and molecular targets. The specific pathways and targets depend on the context of its application and the nature of the derivatives formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[Bis(dimethylamino)methylidene]octanamide include other N,N-dimethylamino derivatives and enaminones. These compounds share structural similarities and exhibit comparable reactivity.
Uniqueness
This compound is unique due to its specific combination of the bis(dimethylamino)methylidene group with an octanamide backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications .
Eigenschaften
CAS-Nummer |
63493-49-2 |
|---|---|
Molekularformel |
C13H27N3O |
Molekulargewicht |
241.37 g/mol |
IUPAC-Name |
N-[bis(dimethylamino)methylidene]octanamide |
InChI |
InChI=1S/C13H27N3O/c1-6-7-8-9-10-11-12(17)14-13(15(2)3)16(4)5/h6-11H2,1-5H3 |
InChI-Schlüssel |
FJRIOQAFVHQYOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)N=C(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


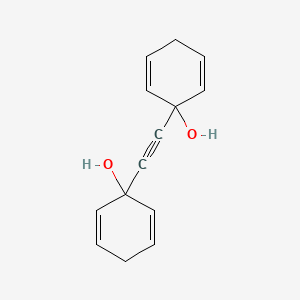
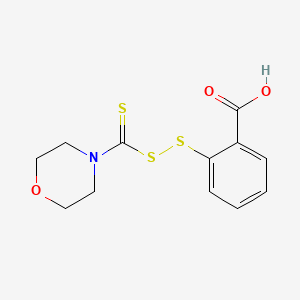

![2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B14506482.png)
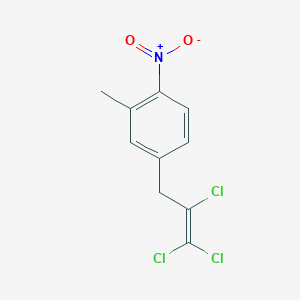
![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)
![Naphtho[1,8-cd]-1,2-thiaselenole](/img/structure/B14506496.png)
![Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14506498.png)

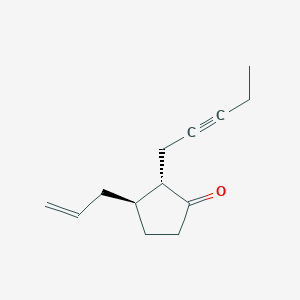
![N-[(4-Dodecylphenyl)methyl]naphthalen-1-amine](/img/structure/B14506511.png)
